molecular formula C6H7NO B045360 4-Methoxypyridine CAS No. 620-08-6

4-Methoxypyridine

Cat. No.: B045360
CAS No.: 620-08-6
M. Wt: 109.13 g/mol
InChI Key: XQABVLBGNWBWIV-UHFFFAOYSA-N
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Description

4-Methoxypyridine is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, where a methoxy group (-OCH3) is substituted at the 4-position of the pyridine ring. This compound is a clear, colorless to slightly yellow liquid with a molecular weight of 109.13 g/mol .

Mechanism of Action

Target of Action

4-Methoxypyridine, also known as γ-Methoxypyridine , is a chemical compound with the molecular formula C6H7NO . It has been used as a starting reagent for the stereocontrolled synthesis of various compounds . .

Mode of Action

It’s known that it has been used as a starting reagent in the synthesis of various compounds . The interaction of this compound with its targets would depend on the specific reactions it’s involved in.

Biochemical Pathways

This compound has been used in the construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetylcholine receptors . This suggests that it may play a role in the biochemical pathways related to these receptors.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in. For instance, it has been used in the synthesis of compounds like (±)-pumiliotoxin C and (±)-lasubine II . The effects of these reactions would be determined by the properties of the resulting compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxypyridine can be synthesized from 4-chloropyridine hydrochloride through a nucleophilic substitution reaction with sodium methoxide. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of this compound-N-oxide. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position makes it particularly useful in the synthesis of certain biologically active compounds and as a ligand in receptor studies .

Properties

IUPAC Name

4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-8-6-2-4-7-5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQABVLBGNWBWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211029
Record name 4-Methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-08-6
Record name 4-Methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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